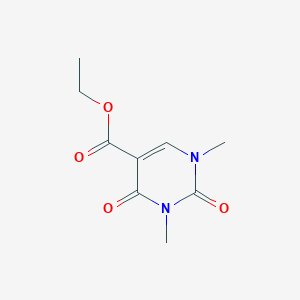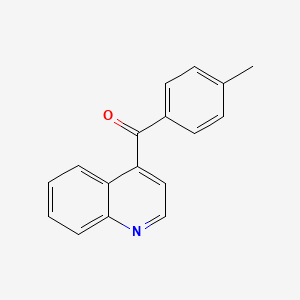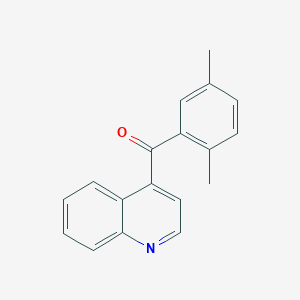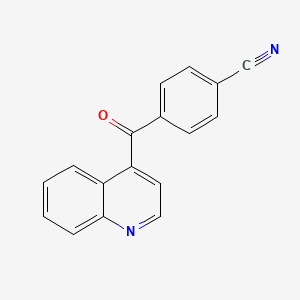![molecular formula C11H18ClN B1433643 Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride CAS No. 1645472-48-5](/img/structure/B1433643.png)
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride
Übersicht
Beschreibung
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride, also known as Methamphetamine hydrochloride, is a potent central nervous system (CNS) stimulant that has been widely studied for its scientific and medical applications. This compound is a derivative of amphetamine and is commonly used in research to study the effects of stimulants on the brain and behavior.
Wissenschaftliche Forschungsanwendungen
Derivatization and Characterization of Cathinones
- Identification and Derivatization : A study by Nycz et al. (2016) identified novel hydrochloride salts of cathinones, including derivatives similar to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. The research focused on their properties examined through combinations of GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction method. This study highlights the compound's relevance in forensic science, particularly in identifying and characterizing synthetic cathinones (Nycz, Paździorek, Małecki, & Szala, 2016).
Pharmacological Research
- K-Opioid Receptor Antagonist : Research by Grimwood et al. (2011) on a compound structurally related to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride demonstrated it as a novel κ-opioid receptor (KOR) antagonist with high affinity for human, rat, and mouse KORs. This study suggests potential therapeutic applications in treating depression and addiction disorders (Grimwood et al., 2011).
Corrosion Inhibition
- Amine Derivatives as Corrosion Inhibitors : A study conducted by Boughoues et al. (2020) synthesized four amine derivative compounds, including structures related to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. These derivatives showed promising results as effective corrosion inhibitors for mild steel in HCl medium, revealing the compound's potential application in industrial corrosion protection (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).
Antimicrobial and Antifungal Activities
- Synthesis and Evaluation of Antibacterial and Antifungal Activities : Patel and Patel (2017) synthesized derivatives from chalcone, including compounds with structural similarities to Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride. The study evaluated their antibacterial and antifungal activities against various strains, indicating potential applications in developing novel antimicrobial agents (Patel & Patel, 2017).
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methylphenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N.ClH/c1-9-6-4-5-7-11(9)8-10(2)12-3;/h4-7,10,12H,8H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZGRSIWIXRZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(2-methylphenyl)propan-2-yl]amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



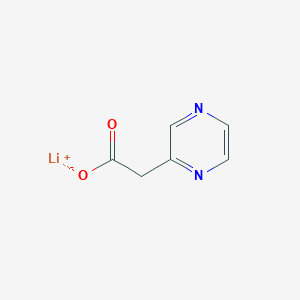
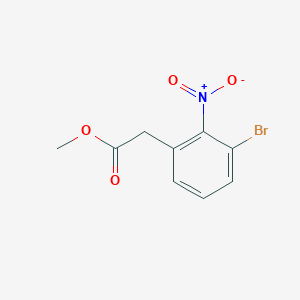
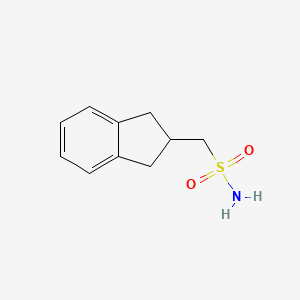
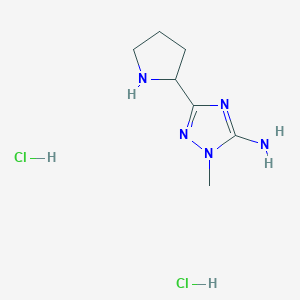
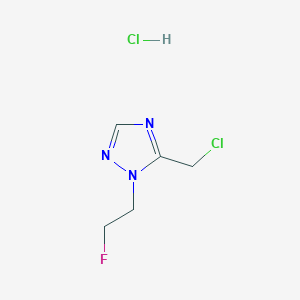
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Hydrochloride](/img/structure/B1433569.png)


![2-Methylimidazo[1,2-b]pyridazine-3-carboxylic acid hydrochloride](/img/structure/B1433573.png)

